molecular formula C12H16N2O B15051644 (S)-3-((S)-sec-Butyl)-3,4-dihydroquinoxalin-2(1H)-one

(S)-3-((S)-sec-Butyl)-3,4-dihydroquinoxalin-2(1H)-one

Cat. No.: B15051644
M. Wt: 204.27 g/mol
InChI Key: USEJKDHPEGYAPK-KWQFWETISA-N
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Description

(S)-3-((S)-sec-Butyl)-3,4-dihydroquinoxalin-2(1H)-one is a chiral compound belonging to the quinoxaline family Quinoxalines are heterocyclic compounds containing a benzene ring fused to a pyrazine ring This specific compound is characterized by the presence of a sec-butyl group at the 3-position and a dihydroquinoxalinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3-((S)-sec-Butyl)-3,4-dihydroquinoxalin-2(1H)-one typically involves the following steps:

    Formation of the Quinoxaline Core: The quinoxaline core can be synthesized through the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound under acidic conditions.

    Introduction of the sec-Butyl Group: The sec-butyl group can be introduced via a Friedel-Crafts alkylation reaction, where the quinoxaline core reacts with sec-butyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

    Reduction to Dihydroquinoxalinone: The quinoxaline derivative is then reduced to the dihydroquinoxalinone form using a reducing agent like sodium borohydride or lithium aluminum hydride.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. The key steps include:

    Bulk Synthesis of Quinoxaline Core: Utilizing high-efficiency reactors for the condensation reaction.

    Automated Alkylation: Employing automated systems for the Friedel-Crafts alkylation to ensure consistent introduction of the sec-butyl group.

    Scalable Reduction: Implementing scalable reduction techniques to convert the quinoxaline derivative to the dihydroquinoxalinone form.

Chemical Reactions Analysis

Types of Reactions

(S)-3-((S)-sec-Butyl)-3,4-dihydroquinoxalin-2(1H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoxaline derivatives using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Further reduction can yield tetrahydroquinoxaline derivatives.

    Substitution: Electrophilic substitution reactions can introduce different functional groups at the aromatic ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides in the presence of Lewis acids.

Major Products

    Oxidation: Quinoxaline derivatives.

    Reduction: Tetrahydroquinoxaline derivatives.

    Substitution: Various substituted quinoxaline derivatives.

Scientific Research Applications

(S)-3-((S)-sec-Butyl)-3,4-dihydroquinoxalin-2(1H)-one has several scientific research applications:

    Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.

    Material Science: The compound is studied for its electronic properties, making it a candidate for organic semiconductors.

    Biological Studies: It is used in studies related to enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Industrial Applications: The compound is investigated for its potential use in the synthesis of advanced materials and catalysts.

Mechanism of Action

The mechanism of action of (S)-3-((S)-sec-Butyl)-3,4-dihydroquinoxalin-2(1H)-one involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor by binding to the active site of enzymes, thereby blocking their activity. It may also interact with cellular receptors, modulating signal transduction pathways. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Quinoxaline: The parent compound without the sec-butyl group.

    Dihydroquinoxaline: The reduced form of quinoxaline without the sec-butyl group.

    Tetrahydroquinoxaline: A fully reduced form of quinoxaline.

Uniqueness

(S)-3-((S)-sec-Butyl)-3,4-dihydroquinoxalin-2(1H)-one is unique due to the presence of the chiral sec-butyl group, which imparts specific stereochemical properties. This chiral center can influence the compound’s biological activity and its interaction with molecular targets, making it distinct from other quinoxaline derivatives.

Properties

Molecular Formula

C12H16N2O

Molecular Weight

204.27 g/mol

IUPAC Name

(3S)-3-[(2S)-butan-2-yl]-3,4-dihydro-1H-quinoxalin-2-one

InChI

InChI=1S/C12H16N2O/c1-3-8(2)11-12(15)14-10-7-5-4-6-9(10)13-11/h4-8,11,13H,3H2,1-2H3,(H,14,15)/t8-,11-/m0/s1

InChI Key

USEJKDHPEGYAPK-KWQFWETISA-N

Isomeric SMILES

CC[C@H](C)[C@H]1C(=O)NC2=CC=CC=C2N1

Canonical SMILES

CCC(C)C1C(=O)NC2=CC=CC=C2N1

Origin of Product

United States

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